Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The name derives from the benzofuran backbone, a fused bicyclic structure comprising a benzene ring and a furan heterocycle. The numbering of the benzofuran system begins at the oxygen atom in the furan ring, proceeding clockwise. Substituents are assigned positions based on this numbering:

- Bromo group (-Br) at position 5 on the benzene ring.

- Methyl group (-CH₃) at position 7 on the benzene ring.

- Methyl ester (-COOCH₃) at position 2 on the furan ring.

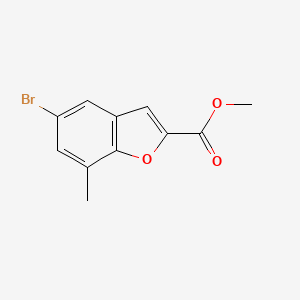

The structural formula (Figure 1) highlights these substituents, with the benzofuran core represented as a planar aromatic system. The ester group at position 2 introduces polarity, while the bromine and methyl groups influence electronic and steric properties.

Alternative Chemical Denominations and Registry Numbers

This compound is recognized by several synonyms and registry identifiers across chemical databases:

These identifiers facilitate unambiguous referencing in scientific literature and regulatory contexts. The CAS number, in particular, is critical for chemical inventory tracking.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₉BrO₃ reflects the compound’s composition:

- Carbon (C): 11 atoms

- Hydrogen (H): 9 atoms

- Bromine (Br): 1 atom

- Oxygen (O): 3 atoms

The molecular weight, calculated as the sum of atomic masses, is 269.09 g/mol . Exact mass measurements via high-resolution mass spectrometry (HRMS) confirm this value, with a reported exact mass of 269.091 g/mol . The bromine atom contributes significantly to the molecular weight (79.904 g/mol), while the methyl ester and methyl groups add 59.044 g/mol and 15.023 g/mol, respectively.

A comparative analysis of related benzofuran derivatives reveals distinct mass differences due to substituent variations. For example, replacing the bromine atom with chlorine in methyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate reduces the molecular weight to 255.07 g/mol. Such differences underscore the role of halogens in modulating molecular properties.

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H9BrO3/c1-6-3-8(12)4-7-5-9(11(13)14-2)15-10(6)7/h3-5H,1-2H3 |

InChI Key |

XQERHLFZAPBYTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method includes the bromination of 7-methyl-1-benzofuran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substituted benzofuran derivatives

- Quinones

- Carboxylic acids

Scientific Research Applications

Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential antimicrobial and anticancer properties due to the benzofuran scaffold’s known biological activities.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate is not fully elucidated, but it is believed to interact with various molecular targets due to its structural features. The bromine atom and the ester group may facilitate binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core is known to interact with DNA, proteins, and other biomolecules, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with structurally related benzofuran derivatives highlights the impact of substituent variations on physicochemical and biological properties. Key analogs include:

Methyl 5-Bromo-7-Hydroxy-6-Methoxy-1-Benzofuran-2-Carboxylate (Compound 4)

- Substituents : Bromo (C5), hydroxy (C7), methoxy (C6), methyl ester (C2).

- Properties: Exhibits significant cytotoxic activity against human cancer cell lines but lower cytotoxicity compared to non-brominated precursors .

Ethyl 5-Bromo-7-Methoxy-1-Benzofuran-2-Carboxylate

- Substituents : Bromo (C5), methoxy (C7), ethyl ester (C2).

- Properties : Ethyl ester may confer slower metabolic hydrolysis compared to methyl esters, extending bioavailability. The methoxy group’s electron-donating effect could alter electronic distribution in the benzofuran core .

5-Bromo-7-Chloro-3-Methyl-1-Benzofuran-2-Carboxylic Acid

- Substituents : Bromo (C5), chloro (C7), carboxylic acid (C2).

- Properties : Chlorine’s higher electronegativity increases electrophilicity compared to methyl. The carboxylic acid group enhances hydrogen-bonding capacity, improving target binding but reducing lipophilicity .

Ethyl 4-Bromo-2-Formyl-7-Methyl-5-[(4-Methylbenzoyl)Oxy]-1-Benzofuran-3-Carboxylate

- Substituents : Bromo (C4), formyl (C2), benzoyloxy (C5), ethyl ester (C3).

- The formyl group at C2 may increase reactivity in nucleophilic substitutions .

Research Findings and Mechanistic Insights

- Bromination Effects: Brominated benzofurans generally exhibit reduced cytotoxicity compared to non-brominated precursors, as seen in compound 4 . Bromine’s electronegativity may modulate redox properties, reducing reactive oxygen species (ROS) generation.

- Substituent Position : Methoxy or hydroxy groups at C6/C7 (compound 4) enhance polarity but may limit blood-brain barrier penetration. In contrast, the target compound’s methyl group at C7 balances lipophilicity and steric hindrance.

- Ester Group Impact : Methyl esters (target compound) undergo faster metabolic hydrolysis than ethyl esters (compound in ), influencing pharmacokinetics .

Biological Activity

Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methyl group at the 7-position of the benzofuran ring. Its molecular formula is , with a molecular weight of approximately 255.067 g/mol. This unique substitution pattern is believed to influence its biological activity significantly.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

-

Cytotoxicity Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives tested against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cells demonstrated considerable growth inhibition. The structure-activity relationship (SAR) analysis indicated that the presence of bromine enhances cytotoxicity, particularly in cancer cells .

Compound Cell Line IC50 (µM) This compound K562 <10 This compound HeLa <15 - Mechanism of Action : The mechanism underlying the anticancer activity often involves apoptosis induction. Studies have indicated that treatment with benzofuran derivatives leads to increased activity of caspase enzymes, suggesting that these compounds may trigger apoptotic pathways in cancer cells .

Antimicrobial Properties

Benzofuran derivatives, including this compound, have also been evaluated for their antimicrobial properties:

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzofuran derivatives have shown promise in other areas:

- Anti-Alzheimer's Activity : Some studies indicate that benzofurans may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's.

- Carbonic Anhydrase Inhibition : Recent findings suggest that certain benzofuran derivatives act as inhibitors of carbonic anhydrases, which are important in various physiological processes and could be targeted for therapeutic applications in conditions like glaucoma and cancer .

Case Studies

Several case studies have documented the biological activities of similar benzofuran compounds:

- Study on Cytotoxicity : A study evaluated fourteen new benzofuran derivatives for their cytotoxic properties against K562 and HeLa cells. Compounds with bromine substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

- Apoptosis Induction : Another study demonstrated that treatment with specific benzofurans resulted in increased apoptotic cell populations in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.